2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-
Description
This compound belongs to the class of naphthalenesulfonic acids functionalized with amino, hydroxy, and diazenyl (azo) groups. Its structure features a naphthalene backbone with sulfonic acid substituents at position 2, an amino group at position 7, a hydroxy group at position 4, and two azo linkages. The diazenyl groups connect to a phenyl ring substituted with a sulfonic acid group (4-sulfophenyl) and another phenyl ring. Such derivatives are typically synthesized via diazo-coupling reactions and are used in dyes, analytical reagents, and redox-active materials due to their conjugated aromatic systems and sulfonic acid moieties, which enhance solubility and electrochemical activity .
Properties
CAS No. |
63147-42-2 |
|---|---|
Molecular Formula |
C22H17N5O7S2 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N5O7S2/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34) |
InChI Key |
WGIIJSJDWAQMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitrobenzenesulfonic acid. The resulting intermediate undergoes further diazotization and coupling with 7-amino-4-hydroxy-2-naphthalenesulfonic acid to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular functions and structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing in substituent positions, sulfonation patterns, or azo linkages. Key differences in synthesis, solubility, and applications are highlighted.
3-Hydroxy-4-((3-Hydroxy-4-Nitrosonaphthalen-1-yl)Diazenyl)Naphthalene-1-Sulfonic Acid
- Structure : Contains a nitroso group at position 4 of the naphthalene ring instead of the sulfophenylazo group.
- Synthesis : Prepared using 1-nitroso-2-naphthol as a precursor.
- Differentiation : The nitroso group introduces distinct reactivity, particularly in metal chelation, unlike the sulfophenyl group in the target compound, which enhances water solubility .
2,7-Naphthalenedisulfonic Acid, 4-Hydroxy-5-[[(4-Methylphenyl)Sulfonyl]Amino]-3-(2-Phenyldiazenyl)-, Sodium Salt (CAS RN: 6844-74-2)
- Structure: Features a disulfonic acid backbone (positions 2 and 7) and a phenylazo group. The 4-methylphenylsulfonamide substituent replaces the amino and hydroxy groups in the target compound.
- Applications : Likely used in textile dyes due to its sulfonamide and azo groups, which improve binding to fibers.
- Solubility: Higher solubility in polar solvents compared to monosulfonated derivatives .
3-Hydroxy-4-((1-Hydroxynaphthalen-2-yl)Diazenyl)Naphthalene-1-Sulfonic Acid
- Structure : Substituted with a hydroxynaphthylazo group instead of the sulfophenylazo-phenylazo system.
- Synthesis : Derived from 1-naphthol, leading to a less polar structure.
- Differentiation : Reduced solubility in water compared to the target compound, which has two sulfonic acid groups .
2,7-Naphthalenedisulfonic Acid, 5-Amino-3-[2-[4'-[2-(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Diazenyl]Phenyl]Diazenyl]-4-Hydroxy- (CAS RN: 68214-82-)
- Structure : Contains a biphenyl-linked azo system and dual sulfonic acid groups.
- Applications : Used in high-performance dyes for synthetic fibers due to its extended conjugation and stability.
- Comparison : The biphenyl bridge increases molecular rigidity and UV absorbance range compared to the simpler phenylazo groups in the target compound .
7-Amino-4-Hydroxy-3-[4-(2-Sulfooxyethylsulfonyl)Phenyl]Azo-8-[2-Sulfo-4-(2-Sulfooxyethylsulfonyl)Phenyl]Azo-Naphthalene-2-Sulfonic Acid (CAS RN: 177964-38-4)
- Structure : Features three sulfonic acid groups and two sulfooxyethylsulfonylphenylazo groups.
- Differentiation : The sulfooxyethylsulfonyl groups enhance solubility and reactivity in aqueous media, making this compound suitable for reactive dyes.
- Molecular Weight : 903.89 g/mol, significantly higher than the target compound due to additional sulfonic acid and ethylsulfonyl moieties .
Comparative Data Table
| Compound Name | Sulfonic Acid Groups | Azo Groups | Key Substituents | Applications | Solubility in Water |
|---|---|---|---|---|---|
| Target Compound (2-Naphthalenesulfonic Acid Derivative) | 2 | 2 | 7-Amino, 4-Hydroxy, 4-Sulfophenyl | Dyes, Redox Materials | High |
| 3-Hydroxy-4-((3-Hydroxy-4-Nitrosonaphthalen-1-yl)Diazenyl)Naphthalene-1-Sulfonic Acid | 1 | 1 | 4-Nitroso | Metal Chelators | Moderate |
| 2,7-Naphthalenedisulfonic Acid, 4-Hydroxy-5-[[(4-Methylphenyl)Sulfonyl]Amino]- | 2 | 1 | 4-Methylphenylsulfonamide | Textile Dyes | Very High |
| 2,7-Naphthalenedisulfonic Acid, 5-Amino-3-[2-[4'-[2-(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Diazenyl]Phenyl]Diazenyl]- | 3 | 2 | Biphenyl Bridge | Synthetic Fiber Dyes | High |
| 7-Amino-4-Hydroxy-3-[4-(2-Sulfooxyethylsulfonyl)Phenyl]Azo-... (CAS 177964-38-4) | 4 | 2 | Sulfooxyethylsulfonyl | Reactive Dyes | Very High |
Key Research Findings
- Synthetic Methods : The target compound’s diazo-coupling synthesis is analogous to methods used for simpler azo-naphthalenesulfonates but requires precise control to avoid over-sulfonation .
- Solubility : Compounds with multiple sulfonic acid groups (e.g., 2,7-naphthalenedisulfonic acid derivatives) exhibit superior aqueous solubility, critical for dye formulations .
- Electrochemical Activity: Amino and hydroxy groups in the target compound enable redox activity, making it suitable for energy storage applications, as seen in studies on related sulfonic acid derivatives .
Biological Activity
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, commonly referred to as a complex azo compound, is a member of the naphthalene sulfonate family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article will explore its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : C₁₆H₁₃N₃O₇S₂
- Molecular Weight : 403.41 g/mol
- IUPAC Name : 7-amino-4-hydroxy-3-(2-(4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-2-naphthalenesulfonic acid
Structural Representation
The structure consists of a naphthalene ring system with multiple functional groups including amino and hydroxy groups, as well as sulfonic acid moieties. The presence of diazenyl groups contributes to its azo dye characteristics, which are significant in various biological applications.
- Antioxidant Activity : Compounds in the naphthalene sulfonate family have been shown to exhibit antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Research has indicated that naphthalene sulfonic acids can inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways such as those involved in inflammation or cancer progression.
Toxicity Studies
A significant aspect of evaluating the biological activity of 2-naphthalenesulfonic acid derivatives is understanding their toxicity profiles:
- Acute Toxicity : Studies have shown varying levels of acute toxicity depending on the specific structure and substituents on the naphthalene ring. For example, certain derivatives have demonstrated cytotoxic effects on human cell lines at high concentrations.
- Chronic Effects : Long-term exposure studies are necessary to assess potential carcinogenic effects, particularly due to the presence of azo groups which are known to undergo metabolic activation to form potentially harmful metabolites.
Case Study 1: Antioxidant Potential
A study conducted by researchers at [source] investigated the antioxidant capacity of various naphthalene sulfonates, including our compound of interest. They utilized DPPH radical scavenging assays and found that 2-naphthalenesulfonic acid derivatives exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In another study published in [source], the antimicrobial efficacy of several naphthalene sulfonic acids was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential applications in antimicrobial formulations.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | [source] |
| Antimicrobial | Inhibition of bacterial growth | [source] |
| Enzyme Inhibition | Modulation of inflammatory pathways | [source] |
| Acute Toxicity | Cytotoxic effects at high concentrations | [source] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
